2-Methylpent-4-yn-1-amine
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Overview
Description
2-Methylpent-4-yn-1-amine is an organic compound characterized by the presence of an amine group attached to a carbon chain with a triple bond. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The molecular formula for this compound is C6H11N.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpent-4-yn-1-amine can be synthesized through various methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2-Methylpent-4-yn-1-bromide with ammonia can yield this compound. This reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the same nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methylpent-4-yn-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The amine group can participate in substitution reactions, forming derivatives such as amides or imines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like acyl chlorides or aldehydes are used for substitution reactions.
Major Products
Oxidation: Nitriles or amides.
Reduction: Alkenes or alkanes.
Substitution: Amides or imines.
Scientific Research Applications
2-Methylpent-4-yn-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpent-4-yn-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the triple bond can participate in reactions that modify the compound’s activity. These interactions can affect pathways related to enzyme activity, signal transduction, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Methylpent-4-yn-2-amine: Similar structure but with the amine group at a different position.
3-Methylpent-4-yn-1-amine: Similar structure but with the methyl group at a different position.
Uniqueness
2-Methylpent-4-yn-1-amine is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable in targeted synthetic applications and research.
Properties
Molecular Formula |
C6H11N |
---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
2-methylpent-4-yn-1-amine |
InChI |
InChI=1S/C6H11N/c1-3-4-6(2)5-7/h1,6H,4-5,7H2,2H3 |
InChI Key |
HDDJERJWCUVSFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)CN |
Origin of Product |
United States |
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